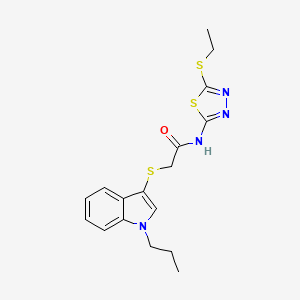

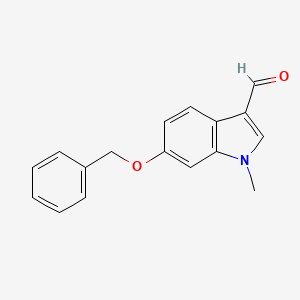

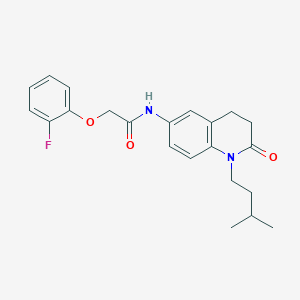

![molecular formula C18H20N2O2S B2516674 5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxamid CAS No. 313405-63-9](/img/structure/B2516674.png)

5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a derivative of the tetrahydrobenzo[b]thiophene class. This class of compounds has been extensively studied due to their potential pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities, as well as their role as allosteric enhancers of the adenosine A1 receptor . The synthesis and functionalization of such compounds are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydrobenzo[b]thiophene derivatives typically involves the Gewald three-component reaction, which is a reaction between ketones, cyanoacetates, and sulfur . An example of this method is the preparation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are generated from cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation . Novel substituted thiophene derivatives, including those with antiarrhythmic and serotonin antagonist properties, have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through initial reactions with various organic reagents .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques help in determining the structural integrity and purity of the synthesized compounds, which is crucial for their potential application in drug development.

Chemical Reactions Analysis

Tetrahydrobenzo[b]thiophene derivatives exhibit reactivity towards a variety of chemical reagents, leading to the formation of various fused thiophene derivatives with potential pharmaceutical applications . The reactivity of these compounds can be manipulated to synthesize specific derivatives with desired pharmacological properties, as seen in the synthesis of potent and selective inhibitors of urokinase using 4-substituted benzo[b]thiophene-2-carboxamidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter their pharmacokinetic and pharmacodynamic profiles. For instance, the presence of carboxamide groups has been associated with allosteric enhancement of the adenosine A1 receptor . The synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes further demonstrates the versatility of these compounds in generating diverse chemical entities with varying properties .

Wissenschaftliche Forschungsanwendungen

- MTBTC-Derivate haben das Interesse von medizinischen Chemikern geweckt, da sie als potenziell biologisch aktive Verbindungen gelten. Forscher untersuchen ihre pharmakologischen Eigenschaften, darunter Antikrebs-, Entzündungshemmende, antimikrobielle, Antihypertensiv- und Anti-Atherosklerose-Effekte .

- Thiophen-basierte Moleküle spielen eine entscheidende Rolle in organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs). Ihre einzigartigen elektronischen Eigenschaften machen sie wertvoll für die Geräteherstellung .

- Thiophenderivate finden Anwendungen in der industriellen Chemie als Korrosionsinhibitoren. Ihre Fähigkeit, Metalle vor Korrosion zu schützen, macht sie in der Materialwissenschaft relevant .

- Forscher verwenden verschiedene synthetische Methoden, um Thiophenderivate zu erstellen. Dazu gehören die Gewald-, Paal–Knorr-, Fiesselmann- und Hinsberg-Reaktionen. Diese Strategien ermöglichen den Zugang zu verschiedenen MTBTC-Analoga .

- Mehrkomponentenreaktionen (MCRs) bieten effiziente Wege zur Thiophensynthese. So ermöglicht beispielsweise die CH-acide Position in MTBTC eine 2-Komponentenreaktion, die 3-Aminothiophen liefert. Anschließende Domino-Prozesse führen zu komplexeren Strukturen .

Medizinische Chemie und Arzneimittelentwicklung

Organische Halbleiter und Elektronik

Korrosionsschutz

Synthetische Methoden und Heterocyclisierung

Mehrkomponentenreaktionen

Zukünftige Richtungen

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields.

Eigenschaften

IUPAC Name |

5-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-10-3-6-12(7-4-10)17(22)20-18-15(16(19)21)13-9-11(2)5-8-14(13)23-18/h3-4,6-7,11H,5,8-9H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJXRZOKJBUPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

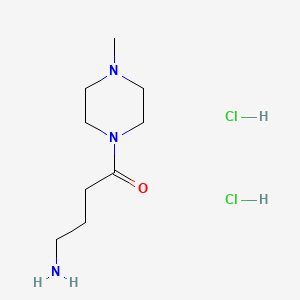

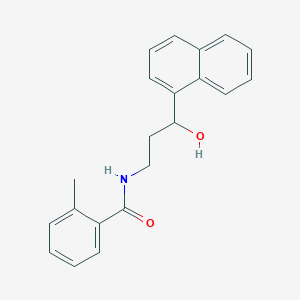

![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)

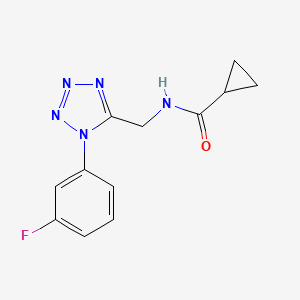

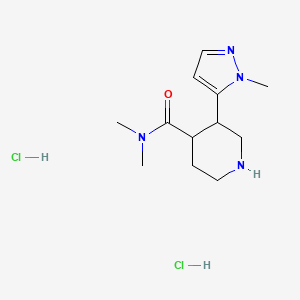

![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)

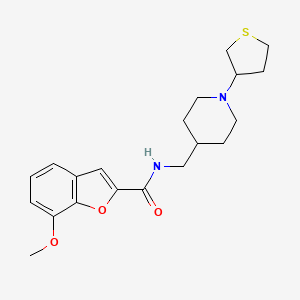

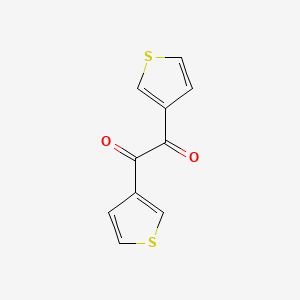

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)

![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)